![molecular formula C22H23FN4O4 B11008243 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11008243.png)
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine through the reaction of piperazine with 2-fluorobenzene under specific conditions.
Quinazolinone Core Formation: The quinazolinone core is synthesized separately, often starting from anthranilic acid derivatives and involving cyclization reactions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone core under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the quinazolinone core.
6,7-dimethoxyquinazolin-4(3H)-one: Contains the quinazolinone core but lacks the piperazine and fluorophenyl groups.
3-(4-arylpiperazin-1-yl)cinnolines: Similar in structure but with a cinnoline core instead of quinazolinone.
Uniqueness
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core and a fluorophenyl-substituted piperazine moiety.
Properties
Molecular Formula |
C22H23FN4O4 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O4/c1-30-19-11-15-17(12-20(19)31-2)24-14-27(22(15)29)13-21(28)26-9-7-25(8-10-26)18-6-4-3-5-16(18)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
PEKRFJOWKFUBCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



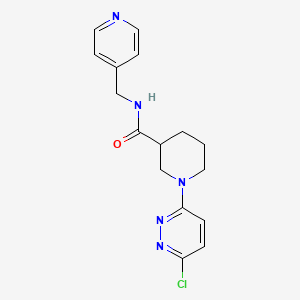
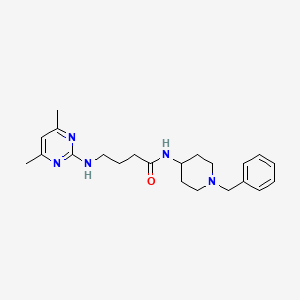
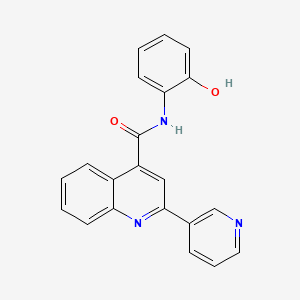
![2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008188.png)
![7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)
![3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11008207.png)
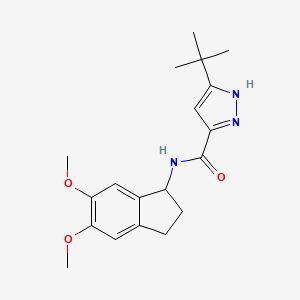
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B11008215.png)
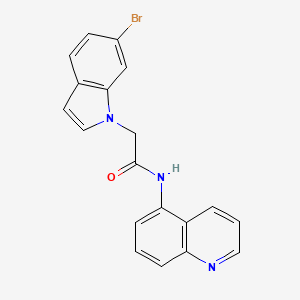
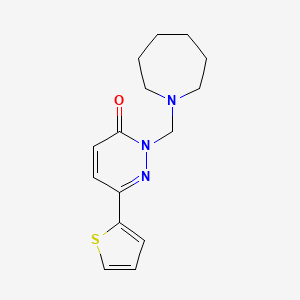
![N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11008235.png)

![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008260.png)
